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molecular formula C7H10O2S B8647193 3-(Dimethoxymethyl)thiophene CAS No. 61336-53-6

3-(Dimethoxymethyl)thiophene

Cat. No. B8647193
M. Wt: 158.22 g/mol
InChI Key: SSXDJHBUYFUCQH-UHFFFAOYSA-N
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Patent
US05066669

Procedure details

224 g of 3-thiophenecarbaldehyde and 265 g of methyl orthoformate are dissolved in 200 ml of methanol. One g of strongly acidic ion-exchange resin Amberlite IR-120(H+) [manufactured by Rohm & Haas] is added thereto, and the mixture is refluxed with heating for 2 hours. The resin is separated by filtration, and the filtrate is condensed under reduced pressure. The residue is distilled to give 294 g of 3-dimethoxymethylthiophene.
Quantity
224 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH:8]([O-])([O-])[O:9]C.[CH3:13]O>>[CH3:13][O:7][CH:6]([O:9][CH3:8])[C:3]1[CH:4]=[CH:5][S:1][CH:2]=1

Inputs

Step One
Name
Quantity
224 g
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
methyl orthoformate
Quantity
265 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
One g of strongly acidic ion-exchange resin Amberlite IR-120(H+) [manufactured by Rohm & Haas] is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resin is separated by filtration
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CSC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 294 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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